molecular formula C7H14Cl2N4S B13514533 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B13514533
M. Wt: 257.18 g/mol
InChI Key: HDSRWNDGUJPZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride" is a heterocyclic compound featuring a 1,3,4-thiadiazole ring conjugated to a piperidine moiety, with a primary amine at the 4-position of the piperidine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research, particularly in drug discovery targeting neurological or oncological pathways.

Properties

Molecular Formula

C7H14Cl2N4S

Molecular Weight

257.18 g/mol

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C7H12N4S.2ClH/c8-6-1-3-11(4-2-6)7-10-9-5-12-7;;/h5-6H,1-4,8H2;2*1H

InChI Key

HDSRWNDGUJPZHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NN=CS2.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives, including 1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine dihydrochloride, typically involves cyclodehydration reactions of thiosemicarbazides with carboxylic acids or their derivatives. The key step is the formation of the thiadiazole ring via intramolecular cyclization under dehydrating conditions.

  • One-Pot Synthesis Using Polyphosphate Ester (PPE):
    A novel approach reported involves reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), proceeding under mild conditions (temperature ≤ 85 °C). The process occurs in one pot through three steps, yielding 2-amino-1,3,4-thiadiazole derivatives efficiently.

  • Reaction Scheme Summary:

    • Formation of thiosemicarbazide intermediate.
    • Reaction with carboxylic acid in the presence of PPE.
    • Cyclodehydration to yield the 1,3,4-thiadiazole ring.
  • Characterization:
    The synthesized compounds are confirmed by mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy.

Specific Preparation of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine

While direct literature specifically detailing the preparation of this compound is limited, related synthetic routes for similar thiadiazole-piperidine derivatives provide a framework:

  • Starting Materials:

    • 2-amino-5-mercapto-1,3,4-thiadiazole or 2-amino-1,3,4-thiadiazole derivatives as core heterocycles.
    • Piperidin-4-amine or its protected derivatives.
  • Key Steps:

    • Conversion of thiol group in 2-amino-5-mercapto-1,3,4-thiadiazole to hydrazino or other reactive intermediates.
    • Functionalization via nucleophilic substitution or acylation reactions with piperidin-4-amine.
    • Salt formation with hydrochloric acid to yield the dihydrochloride salt for enhanced stability and isolation.
  • Example Reaction:
    The hydrazino intermediate reacts with chloroacetyl chloride to form a chloroacetamide derivative, which upon reaction with piperidin-4-amine yields the target compound. Subsequent treatment with HCl produces the dihydrochloride salt.

Alternative Synthetic Routes and Techniques

  • Gewald Reaction and Multi-Step Synthesis:
    Some synthetic routes involve multi-step processes starting from piperidin-4-one and related precursors, incorporating Gewald reaction conditions to build thiadiazole rings, followed by nucleophilic substitutions to introduce the piperidin-4-amine moiety.

  • Use of Hydrazones and Thionyl Chloride:
    Other methods for thiadiazole synthesis involve preparing hydrazone intermediates from ketones and hydrazine derivatives, followed by treatment with thionyl chloride under reflux to induce cyclization into thiadiazole rings.

Data Table: Summary of Preparation Methods

Methodology Key Reagents/Conditions Advantages Characterization Techniques References
One-pot PPE-mediated cyclodehydration Thiosemicarbazide + carboxylic acid + PPE, ≤85 °C Mild, avoids toxic reagents MS, IR, NMR
Hydrazino intermediate route 2-amino-5-mercapto-1,3,4-thiadiazole + hydrazine hydrate, then chloroacetyl chloride + piperidin-4-amine Versatile intermediate; good yields IR, ¹H-NMR, TLC
Gewald reaction-based multi-step Piperidin-4-one + chloromethyl pyridine + K₂CO₃, followed by Gewald reaction Efficient ring construction NMR, MS
Hydrazone and thionyl chloride cyclization Ketone + ethyl hydrazinecarboxylate, reflux with SOCl₂ Established method for thiadiazole synthesis ¹H-NMR, ¹³C-NMR

Research Outcomes and Analytical Data

  • The PPE-mediated one-pot synthesis demonstrated high efficiency in producing 2-amino-1,3,4-thiadiazole derivatives with yields typically exceeding 70%, confirmed by spectral data consistent with expected structures.

  • Hydrazino intermediate routes yielded pure products as single spots on TLC, with melting points and IR bands characteristic of the thiadiazole and piperidine functionalities. For example, IR absorption bands at approximately 3410 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O or CONH stretch), and 1218 cm⁻¹ (thiadiazole ring) were reported.

  • Multi-step Gewald reaction routes and hydrazone cyclizations provide robust synthetic alternatives, though often requiring more steps and careful purification.

Chemical Reactions Analysis

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.

    Medicine: Research has shown that derivatives of this compound may have potential as pharmaceuticals, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Salt Form: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than mono-hydrochloride salts (e.g., ).
  • Substituent Effects : Methyl groups on the thiadiazole () may enhance metabolic stability but reduce polar surface area compared to the unsubstituted thiadiazole in the target compound.

Anticonvulsant and Neuroactive Analogs

highlights 1,3,4-thiadiazole derivatives with urea-linked substituents (e.g., benzyl thiol or methoxybenzyl groups) showing potent anticonvulsant activity (ED₅₀ = 0.65–2.72 μmol/kg in rodent models) .

Antitumor Potential

1,3,4-Thiadiazole cores are known to inhibit carbonic anhydrase IX, a tumor-associated enzyme . The target compound’s amine group could facilitate hydrogen bonding with active-site residues, a feature absent in methyl-substituted analogs like .

Biological Activity

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride is a compound characterized by its unique structure, comprising a thiadiazole ring and a piperidine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • CAS Number : 2514681-31-1
  • Molecular Formula : C7H14Cl2N4S
  • Molecular Weight : 257.2 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to inhibit various enzymes involved in critical biochemical pathways. The thiadiazole ring and piperidine moiety enhance its binding affinity to these targets, leading to significant biological effects.

Enzyme Inhibition

The compound exhibits inhibitory activity against several enzymes:

  • Carbonic Anhydrase (CA)
  • Histone Deacetylases (HDAC)
  • Acetylcholinesterase (AChE)

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (breast cancer)0.084 ± 0.020
A549 (lung cancer)0.034 ± 0.008

These values indicate a strong cytotoxic effect compared to standard chemotherapeutic agents like cisplatin .

Antibacterial Activity

The compound also exhibits antibacterial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor activity of various thiadiazole derivatives, this compound was found to be one of the most potent compounds against MCF-7 and A549 cell lines. The study highlighted its mechanism involving the inhibition of cell proliferation pathways critical for tumor growth .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of this compound demonstrated significant inhibition of AChE and urease enzymes. The IC50 values were notably lower than those of established inhibitors, indicating its potential as a therapeutic agent for conditions like Alzheimer’s disease .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride with high yield and purity?

Answer:
The synthesis typically involves coupling a thiadiazole precursor (e.g., 1,3,4-thiadiazole-2-carboxylic acid derivatives) with a piperidin-4-amine scaffold. Key steps include:

  • Nucleophilic substitution or condensation reactions under anhydrous conditions, using solvents like dichloromethane or dimethylformamide (DMF) to enhance reactivity .
  • Microwave-assisted synthesis can reduce reaction times (from hours to minutes) and improve yields by enabling precise temperature control .
  • Purification via recrystallization or column chromatography, with solvent optimization (e.g., ethanol/water mixtures) critical for isolating the dihydrochloride salt .

Basic: Which analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms regiochemistry of the thiadiazole-piperidine linkage and proton environments (e.g., amine protons at δ ~8–10 ppm in D2O) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine ring .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95% recommended for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode detects the molecular ion peak [M+H]+ and confirms the molecular weight .

Basic: What are the key considerations for safe handling and storage of this dihydrochloride salt in laboratory settings?

Answer:

  • Hygroscopicity: Store in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption, which can degrade the compound .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Conduct reactions in fume hoods due to potential HCl off-gassing during synthesis .

Advanced: How can reaction parameters be optimized to address low yields in the coupling of thiadiazole precursors with piperidine derivatives?

Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperidine amine, while toluene may reduce side reactions .
  • Temperature Gradients: Gradual heating (e.g., 60°C → 100°C) minimizes decomposition of heat-sensitive intermediates .
  • Catalyst Use: Additives like triethylamine or DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency .
  • Real-Time Monitoring: TLC or inline IR spectroscopy identifies reaction completion early to prevent over-reaction .

Advanced: What computational strategies can predict viable synthetic routes or troubleshoot reaction mechanisms?

Answer:

  • Quantum Chemical Calculations (DFT): Simulate transition states to identify energy barriers in thiadiazole-piperidine bond formation .
  • Retrosynthesis Tools: AI-driven platforms (e.g., Template_relevance Pistachio/Reaxys) propose one-step pathways by mining reaction databases .
  • Molecular Dynamics (MD): Predict solubility/stability of the dihydrochloride salt in aqueous buffers for assay design .

Advanced: How should researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) observed during characterization?

Answer:

  • Variable Temperature (VT) NMR: Resolves dynamic effects (e.g., amine proton exchange broadening) by acquiring spectra at 25°C and −40°C .
  • Isotopic Labeling: Synthesize deuterated analogs to assign ambiguous peaks (e.g., distinguishing piperidine C-H from thiadiazole protons) .
  • Cross-Validation: Compare with structurally analogous compounds (e.g., 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride) to identify expected shifts .

Advanced: What strategies are effective in enhancing the compound’s solubility and stability for in vitro bioassays?

Answer:

  • Buffer Optimization: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO or cyclodextrin inclusion complexes to improve aqueous solubility .
  • Lyophilization: Freeze-dry the compound in the presence of cryoprotectants (e.g., trehalose) to stabilize it for long-term storage .
  • Protection from Light: Amber vials prevent photodegradation of the thiadiazole moiety .

Advanced: Are there established protocols for evaluating the compound’s potential interactions with biological targets?

Answer:

  • In Silico Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., kinases, GPCRs) .
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) by immobilizing the target protein on a biosensor chip .
  • Functional Assays: Measure IC50 in enzyme inhibition assays (e.g., fluorescence-based) with positive controls (e.g., staurosporine for kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.